molecular formula C10H11ClN2 B141287 2-(3-chloropropyl)-1H-benzimidazole CAS No. 127855-54-3

2-(3-chloropropyl)-1H-benzimidazole

Cat. No.: B141287
CAS No.: 127855-54-3
M. Wt: 194.66 g/mol
InChI Key: VDXWVKUSGCEVES-UHFFFAOYSA-N
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Description

2-(3-chloropropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole The compound this compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 3-chloropropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out by heating the mixture to a temperature of around 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropropyl)-1H-benzimidazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.

    Reduction: The compound can be reduced to form 2-(3-aminopropyl)-1H-benzimidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include 2-(3-azidopropyl)-1H-benzimidazole, 2-(3-thiopropyl)-1H-benzimidazole, and 2-(3-alkoxypropyl)-1H-benzimidazole.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 2-(3-aminopropyl)-1H-benzimidazole.

Scientific Research Applications

2-(3-chloropropyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-1H-benzimidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromopropyl)-1H-benzimidazole
  • 2-(3-iodopropyl)-1H-benzimidazole
  • 2-(3-aminopropyl)-1H-benzimidazole

Uniqueness

2-(3-chloropropyl)-1H-benzimidazole is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and biological activity. Compared to its bromine and iodine analogs, the chlorine derivative is more commonly used due to its relative stability and availability. The amino derivative, on the other hand, exhibits different reactivity and is often used in different types of chemical transformations.

Properties

IUPAC Name

2-(3-chloropropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXWVKUSGCEVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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